[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine [2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18841503
InChI: InChI=1S/C14H13Cl4N/c1-19(2)14-5-8(3-4-10(14)15)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3
SMILES:
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol

[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

CAS No.:

Cat. No.: VC18841503

Molecular Formula: C14H13Cl4N

Molecular Weight: 337.1 g/mol

* For research use only. Not for human or veterinary use.

[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine -

Specification

Molecular Formula C14H13Cl4N
Molecular Weight 337.1 g/mol
IUPAC Name 2-chloro-N,N-dimethyl-5-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline
Standard InChI InChI=1S/C14H13Cl4N/c1-19(2)14-5-8(3-4-10(14)15)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3
Standard InChI Key CIZULICZEAFVTP-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=CC(=C1)C2CC(=C(C=C2Cl)Cl)Cl)Cl

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with a chloro group and at the 5-position with a 2,4,5-trichlorocyclohexa-2,4-dienyl moiety. The dimethylamine group (N(CH3)2\text{N}(\text{CH}_3)_2) is attached to the phenyl ring, contributing to its nucleophilic potential. Key structural identifiers include:

  • IUPAC Name: 2-chloro-N,N-dimethyl-5-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline.

  • SMILES: CN(C)C1=C(C=CC(=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl.

  • InChIKey: CIZULICZEAFVTP-UHFFFAOYSA-N.

The stereoelectronic effects of chlorine atoms and the conjugation between the phenyl and cyclohexadienyl groups influence its reactivity .

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Chlorination: Introduction of chlorine atoms to aromatic precursors using agents like thionyl chloride (SOCl2\text{SOCl}_2) or chlorine gas (Cl2\text{Cl}_2) under controlled conditions.

  • Coupling Reactions: Formation of the cyclohexadienyl-phenyl linkage via Suzuki-Miyaura or Ullmann coupling.

  • Amination: Introduction of the dimethylamine group through nucleophilic substitution or reductive amination.

Reactivity Profile

  • Nucleophilic Substitution: The dimethylamine group participates in reactions with electrophiles (e.g., alkyl halides).

  • Electrophilic Aromatic Substitution: Chlorine substituents direct further substitution patterns .

  • Elimination Reactions: Under basic conditions, dehydrohalogenation may occur.

Physicochemical Properties

PropertyValueSource
Molecular Weight337.1 g/mol
XLogP3-AA (Lipophilicity)5.4
Hydrogen Bond Acceptors1
Rotatable Bonds2
Topological Polar Surface12 Ų

The compound’s lipophilicity (LogP=5.4\text{LogP} = 5.4) suggests moderate membrane permeability, a critical factor in bioavailability .

Industrial and Research Applications

Agrochemical Development

The compound’s structural resemblance to chlorinated pesticides suggests utility in:

  • Herbicides: Disruption of plant lipid biosynthesis.

  • Fungicides: Inhibition of ergosterol synthesis in fungi.

Pharmaceutical Intermediates

  • Drug Synthesis: Serving as a precursor for antipsychotics and antidepressants .

  • Proteolysis-Targeting Chimeras (PROTACs): Modular design for targeted protein degradation.

Comparison with Structural Analogs

Compound NameCAS NumberMolecular FormulaKey Differences
[4-Chloro-2-(2,4,5-trichlorocyclohexadienyl)phenyl]-dimethylamine1261612-52-5C14H13Cl4N\text{C}_{14}\text{H}_{13}\text{Cl}_4\text{N}Chlorine position on phenyl ring
[2-Chloro-6-(2,3,4-trichlorocyclohexadienyl)phenyl]-dimethylamine1361668-48-5C14H13Cl4N\text{C}_{14}\text{H}_{13}\text{Cl}_4\text{N}Cyclohexadienyl substitution pattern
[3-Chloro-2-(2,4,5-trichlorocyclohexadienyl)phenyl]-dimethylamineN/AC14H13Cl4N\text{C}_{14}\text{H}_{13}\text{Cl}_4\text{N}Meta-chloro substitution

Variations in chlorine positioning significantly alter electronic properties and bioactivity .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of chloro substituents to optimize efficacy.

  • In Vivo Toxicology: Long-term toxicity studies in mammalian models .

  • Green Synthesis: Developing catalytic methods to reduce waste.

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